molecular formula C5H14N2 B2808959 N1-ethylpropane-1,2-diamine CAS No. 68713-14-4

N1-ethylpropane-1,2-diamine

Cat. No.: B2808959
CAS No.: 68713-14-4
M. Wt: 102.181
InChI Key: RFWLRDUNLTZRIQ-UHFFFAOYSA-N
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Description

N1-Ethylpropane-1,2-diamine (hypothetical structure: CH₂CH(NHCH₂CH₃)CH₂NH₂) is a propane-1,2-diamine derivative featuring an ethyl substituent on the primary nitrogen (N1). This compound belongs to the aliphatic diamine family, characterized by two amine groups on adjacent carbons. Propane-1,2-diamine derivatives are notable for their versatility, as substituents on nitrogen atoms significantly influence reactivity, solubility, and biological activity .

Properties

IUPAC Name

1-N-ethylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-3-7-4-5(2)6/h5,7H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWLRDUNLTZRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71754-71-7
Record name [(2S)-2-aminopropyl](ethyl)amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

N1-ethylpropane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 1,2-diaminopropane with ethyl iodide under basic conditions. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to maximize efficiency and output. The use of catalysts, such as Raney nickel, can enhance the reaction rate and selectivity. The final product is usually purified through distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N1-ethylpropane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction typically produces primary amines .

Scientific Research Applications

N1-ethylpropane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism by which N1-ethylpropane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. This compound can also participate in coordination chemistry, forming stable complexes with metal ions, which can alter the reactivity and properties of the metal center .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties
Compound Name Structure Molecular Weight (g/mol) Key Applications References
N1-Ethylpropane-1,2-diamine CH₂CH(NHCH₂CH₃)CH₂NH₂ ~118.2 (calculated) Hypothetical: Catalysis, drug design
N1,N1-Dimethylethane-1,2-diamine CH₂CH(N(CH₃)₂)CH₂NH₂ 102.18 Ligand in copper-catalyzed reactions
N1-(7-Chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine Quinoline-linked diethyl-substituted diamine 336.29 Antimalarial agent
N,N′-Bis(benzamidine-4-yl)ethane-1,2-diamine Aromatic bis-amidine derivative 438.50 Antifungal activity
DMEDA (N,N′-Dimethylethane-1,2-diamine) CH₂CH(NHCH₃)CH₂NHCH₃ 88.15 Catalytic ligand in Buchwald–Hartwig reactions

Key Observations :

  • Chain Length : Propane-1,2-diamine derivatives (e.g., this compound) offer greater conformational flexibility than ethane-1,2-diamines (e.g., DMEDA), influencing binding affinity in catalysis or biological targets .
Computational and Experimental Correlations
  • DFT Studies : Ethyl substituents in diamines correlate with higher electron-donating capacity, enhancing adsorption on metal surfaces. For example, DMEDA’s methyl groups show weaker corrosion inhibition compared to longer-chain analogs .

Biological Activity

N1-Ethylpropane-1,2-diamine, also known as (S)-N1-ethylpropane-1,2-diamine, is a chiral amine that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound has the chemical formula C5H14N2C_5H_{14}N_2 and features two amine groups that contribute to its reactivity and biological interactions. Its chiral configuration is significant as it influences the compound's interactions with biological targets, making it distinct from its enantiomer and racemic mixtures.

The biological activity of this compound is primarily attributed to its ability to function as a ligand for various enzymes and receptors. It can modulate enzyme activity by binding to active sites, which can lead to alterations in biochemical pathways. This interaction is crucial for its role in:

  • Enzyme Mechanisms : The compound is utilized in studying enzyme kinetics and mechanisms, particularly in polyamine metabolism.
  • Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting neurological disorders and other diseases.

Anticancer Properties

Research indicates that this compound and its analogs exhibit anticancer properties. A study on N-alkylated spermine analogs demonstrated their potential as anticancer agents due to their ability to inhibit cell proliferation in various cancer cell lines. The metabolites formed from these compounds are crucial for their efficacy in cancer treatment .

Antiparasitic Activity

The compound's structural similarities with polyamines suggest potential antiparasitic activity. N-alkylated polyamine analogs have shown effectiveness against parasites by disrupting their polyamine metabolism, which is essential for their growth and reproduction .

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Polyamine Metabolism : A study evaluated the metabolism of N-alkylated spermine analogs by human polyamine oxidase (APAO) and spermine oxidase (SMO). The results indicated that these enzymes metabolize the compound into biologically active metabolites that may enhance its therapeutic effects against cancer .
    CompoundKm (APAO)k_cat (APAO)Km (SMO)k_cat (SMO)
    DESPM10 µM1.1 s⁻¹28 µM0.8 s⁻¹
    BnEtSPM0.9 µM1.1 s⁻¹51 µM0.4 s⁻¹
    DBSPM5.4 µM2.0 s⁻¹33 µM0.3 s⁻¹
  • Neurological Applications : The compound has been investigated for its role in neurological drug development, particularly in targeting neurotransmitter systems that are dysregulated in various neurodegenerative diseases.

Research Applications

This compound has significant applications across various fields:

  • Medicinal Chemistry : As a chiral building block for synthesizing enantiomerically pure drugs.
  • Biochemistry : Used in assays to study enzyme interactions and mechanisms.
  • Polymer Science : Employed as a curing agent in epoxy resins.

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